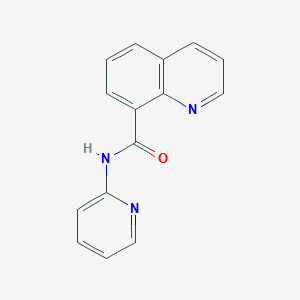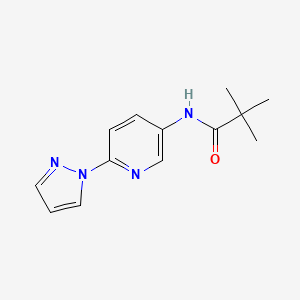
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in cancer treatment. This compound works by inhibiting the activity of protein phosphatase 2A (PP2A), which is an important enzyme involved in regulating cell growth and division.
作用机制
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide works by binding to the catalytic subunit of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, inhibiting its activity. 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide is an important enzyme involved in regulating cell growth and division, and its downregulation is often observed in cancer cells. By inhibiting 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide can induce apoptosis in cancer cells and prevent tumor growth.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide has been shown to have a significant effect on cancer cells, inducing apoptosis and preventing tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment. However, the effects of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide on normal cells and tissues are not well understood and require further research.
实验室实验的优点和局限性
One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is its potential in cancer treatment. This compound has been extensively studied and has shown promising results in inhibiting tumor growth and sensitizing cancer cells to treatment. However, there are some limitations to using 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in lab experiments. The effects of this compound on normal cells and tissues are not well understood, and its toxicity and potential side effects require further investigation.
未来方向
There are several future directions for research on 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide. One direction is to further investigate the effects of this compound on normal cells and tissues to determine its potential toxicity and side effects. Another direction is to explore the use of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in combination with other cancer treatments to enhance their efficacy. Additionally, research can focus on developing more potent and selective 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide inhibitors for cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in cancer patients.
合成方法
The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide involves the reaction of 1-phenylpyrazole-4-carboxylic acid with N-(pyridin-2-yl) hydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide.
科学研究应用
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide has been extensively studied for its potential in cancer treatment. Research has shown that this compound can inhibit the activity of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, which is often downregulated in cancer cells, leading to uncontrolled cell growth and division. By inhibiting 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and prevent tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
属性
IUPAC Name |
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-8-4-5-9-16-14)12-10-17-19(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBAMSDCVFKLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)



![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)


